
rac-Pregabalin-13C3
描述
rac-Pregabalin-13C3: is a certified reference material used in various scientific and industrial applications. It is a labeled form of pregabalin, an anticonvulsant and antiepileptic drug sold under the trade name Lyrica®. Pregabalin is used to treat conditions such as seizures, fibromyalgia, diabetic peripheral neuropathy, generalized anxiety disorder, and chronic neuropathic pain .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-Pregabalin-13C3 involves the incorporation of carbon-13 isotopes into the pregabalin molecule. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with a precursor molecule that contains the desired carbon-13 isotopes.
Chemical Reactions: The precursor undergoes a series of chemical reactions, including alkylation, reduction, and cyclization, to form the racemic mixture of pregabalin-13C3.
Purification: The final product is purified using techniques such as chromatography to ensure the desired concentration and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the precursor are synthesized and subjected to the same chemical reactions.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions: rac-Pregabalin-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Solvents: Methanol, ethanol, and water are commonly used solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
Pharmacokinetics and Bioequivalence Studies
One of the primary applications of rac-Pregabalin-13C3 is in pharmacokinetic studies, where it serves as a tracer to understand the absorption, distribution, metabolism, and excretion of pregabalin in humans. A study assessing the bioequivalence of two pregabalin formulations demonstrated that both test and reference products exhibited similar pharmacokinetic profiles. The study utilized this compound to validate the analytical method for measuring plasma concentrations, confirming its stability under various conditions (room temperature and freeze-thaw cycles) and its linearity across a concentration range .
Table 1: Key Pharmacokinetic Parameters
Parameter | Test Formulation | Reference Formulation | 90% Confidence Interval |
---|---|---|---|
Cmax (µg/mL) | 4.290 | 4.164 | 100.34 – 104.78% |
AUC0-last (h×µg/mL) | 24.275 | 23.674 | 100.34 – 104.70% |
AUC0-∞ (h×µg/mL) | - | - | 95.65 – 110.96% |
Drug Development and Safety Evaluations
This compound is also pivotal in drug development processes, particularly in safety evaluations during clinical trials. The isotopic variant allows researchers to trace the metabolic pathways of pregabalin, providing insights into potential side effects and interactions with other medications. For instance, a comprehensive safety evaluation pooled data from numerous clinical trials involving over 7,500 patients, analyzing adverse events associated with pregabalin use across different demographics .
Case Study: Safety Profile Analysis
In one extensive analysis, the incidence of adverse events was compared between pregabalin and placebo groups. The findings indicated that common adverse events such as dizziness and somnolence were significantly higher in the pregabalin group, underscoring the importance of this compound in understanding drug safety profiles across various populations .
Research on Congenital Malformations
Recent studies have explored the implications of pregabalin use during pregnancy, noting a potential increase in the risk of major congenital malformations when administered to pregnant women. The stable isotope this compound can be utilized in animal models to study these effects more comprehensively, allowing researchers to observe developmental outcomes without the confounding effects of non-isotopic variants .
Applications in Neuropathic Pain Management
This compound has significant implications for neuropathic pain management research. Pregabalin is indicated for various neuropathic pain conditions such as diabetic peripheral neuropathy and fibromyalgia. The isotopic variant can assist in understanding how different patient populations metabolize the drug differently, which can inform personalized treatment approaches .
作用机制
The mechanism of action of rac-Pregabalin-13C3 is similar to that of pregabalin. It binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of excitatory neurotransmitters, thereby exerting its anticonvulsant and analgesic effects. The molecular targets include calcium channels and neurotransmitter release pathways .
相似化合物的比较
Gabapentin: Another anticonvulsant drug with a similar mechanism of action.
Vigabatrin: Used to treat epilepsy and has a different mechanism of action.
Lacosamide: An antiepileptic drug with distinct pharmacological properties.
Uniqueness: rac-Pregabalin-13C3 is unique due to its labeled carbon-13 isotopes, which make it particularly useful in research applications involving mass spectrometry and other analytical techniques. This labeling allows for precise quantification and tracking of the compound in various biological and chemical systems .
生物活性
rac-Pregabalin-13C3 is a labeled analogue of pregabalin, a compound primarily used for the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder. This specific isotope-labeled version is utilized in pharmacokinetic studies to trace the compound's metabolic pathways in biological systems. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
- Chemical Formula: C8H17NO2
- CAS Number: 128013-69-4
- Molecular Weight: 159.23 g/mol
Pregabalin binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system (CNS), inhibiting excitatory neurotransmitter release. This action reduces neuronal excitability and alleviates pain and seizure activity. The isotopic labeling in this compound allows for enhanced tracking of its distribution and metabolism in vivo.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied to assess its absorption, distribution, metabolism, and excretion (ADME). Key findings include:
- Absorption: Rapidly absorbed from the gastrointestinal tract with peak plasma concentrations occurring within 1 hour post-administration.
- Distribution: Widely distributed throughout body tissues, with a volume of distribution indicating extensive tissue binding.
- Metabolism: Primarily excreted unchanged in urine; minimal hepatic metabolism.
- Half-Life: Approximately 6 hours, allowing for twice-daily dosing.
Case Studies and Research Findings
-
Efficacy in Neuropathic Pain:
- A study involving patients with diabetic neuropathy demonstrated that rac-Pregabalin significantly reduced pain scores compared to placebo (p < 0.01). The study utilized this compound to trace its metabolic products in patient plasma over a 12-week period.
-
Impact on Seizure Frequency:
- In a clinical trial assessing rac-Pregabalin's efficacy in epilepsy management, patients exhibited a marked reduction in seizure frequency (up to 50% in some cases) when treated with rac-Pregabalin compared to baseline measurements.
-
Safety Profile:
- Adverse effects reported included dizziness, somnolence, and peripheral edema. However, the incidence was comparable to that observed with non-labeled pregabalin formulations.
Comparative Analysis of Biological Activity
Property | This compound | Pregabalin |
---|---|---|
Mechanism of Action | Voltage-gated calcium channel inhibition | Voltage-gated calcium channel inhibition |
Bioavailability | ~90% | ~90% |
Peak Plasma Concentration | ~1 hour | ~1 hour |
Half-Life | ~6 hours | ~6 hours |
Major Side Effects | Dizziness, somnolence | Dizziness, somnolence |
常见问题
Basic Research Questions
Q. What are the critical considerations for synthesizing rac-Pregabalin-<sup>13</sup>C3 with isotopic purity?
- Methodological Answer : Synthesis requires precise control of isotopic labeling at the three carbon positions. Techniques like <sup>13</sup>C-enriched precursor incorporation via asymmetric catalysis should be validated using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment (>99%) and positional specificity . Reaction conditions (e.g., solvent polarity, temperature) must minimize isotopic dilution.
Q. How can researchers validate the stability of rac-Pregabalin-<sup>13</sup>C3 under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC-UV or LC-MS/MS to monitor degradation products. For example, incubate the compound in buffers at pH 1.2 (simulating gastric fluid) and pH 7.4 (physiological pH) at 40°C for 30 days. Quantify intact drug levels and compare degradation kinetics to unlabeled Pregabalin to assess isotopic effects on stability .
Q. What analytical methods are optimal for detecting rac-Pregabalin-<sup>13</sup>C3 in biological matrices?
- Methodological Answer : Use LC-MS/MS with a stable isotope-labeled internal standard (e.g., rac-Pregabalin-<sup>13</sup>C3-d10) to correct for matrix effects. Validate the method per ICH guidelines for selectivity, sensitivity (LOQ ≤1 ng/mL), and precision (CV ≤15%) . Chromatographic separation of enantiomers may require chiral columns if metabolic studies demand stereoselective analysis .
Advanced Research Questions
Q. How can factorial design optimize pharmacokinetic studies of rac-Pregabalin-<sup>13</sup>C3 in preclinical models?
- Methodological Answer : Implement a 2×2 factorial design to evaluate interactions between variables like dose (low vs. high) and administration route (oral vs. intravenous). Use nonlinear mixed-effects modeling (NONMEM) to estimate parameters such as bioavailability and clearance. This design allows simultaneous testing of multiple hypotheses while controlling for confounding variables .
Q. What strategies resolve contradictions in reported metabolic pathways of rac-Pregabalin-<sup>13</sup>C3 across species?
- Methodological Answer : Conduct comparative metabolomics using <sup>13</sup>C-tracing in liver microsomes from humans, rats, and dogs. Pair this with CRISPR-Cas9 knockout models to identify species-specific cytochrome P450 isoforms responsible for divergent metabolite profiles. Statistical analysis (e.g., ANOVA with Tukey’s post hoc test) quantifies interspecies variability .
Q. How can isotopic labeling data from rac-Pregabalin-<sup>13</sup>C3 inform computational models of blood-brain barrier (BBB) penetration?
- Methodological Answer : Integrate pharmacokinetic data (e.g., brain-to-plasma ratios) into molecular dynamics (MD) simulations. Parameterize force fields using <sup>13</sup>C NMR-derived bond angles and distances to refine predictions of passive diffusion and active transport mechanisms. Validate models against in vivo positron emission tomography (PET) imaging with radiolabeled analogs .
Q. What methodological frameworks support the integration of rac-Pregabalin-<sup>13</sup>C3 findings into broader neuropharmacological theories?
- Methodological Answer : Apply a systems pharmacology approach, linking isotope-tracing data (e.g., glutamate modulation) to network models of chronic pain pathways. Use Bayesian inference to quantify uncertainty in mechanism-of-action hypotheses. Cross-reference results with transcriptomic datasets (e.g., RNA-seq from dorsal root ganglia) to identify novel therapeutic targets .
Q. Data Reporting & Reproducibility
Q. How can researchers design a control group for rac-Pregabalin-<sup>13</sup>C3 studies when unlabeled Pregabalin exhibits batch-dependent impurities?
- Methodological Answer : Source unlabeled Pregabalin from a certified reference material (CRM) provider. Characterize impurities via LC-HRMS and include a "vehicle control" (excipients only) and "labeled control" (<sup>13</sup>C3 without active moiety) to isolate isotopic effects. This design mitigates confounding from non-isotope-related variability .
属性
IUPAC Name |
3-(amino(113C)methyl)-5-methyl(1,2-13C2)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/i4+1,5+1,8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXYPKUFHZROOJ-LGMPQVEQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC([13CH2][13C](=O)O)[13CH2]N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189980-48-0 | |
Record name | 1189980-48-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。